molecular formula C10H12N4 B1529325 4-(Piperazin-1-yl)pyridine-2-carbonitrile CAS No. 1341792-17-3

4-(Piperazin-1-yl)pyridine-2-carbonitrile

Cat. No.: B1529325
CAS No.: 1341792-17-3
M. Wt: 188.23 g/mol
InChI Key: VIWUDIPXIBTLLX-UHFFFAOYSA-N
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Description

4-(Piperazin-1-yl)pyridine-2-carbonitrile is a chemical compound that features a piperazine ring attached to a picolinonitrile moiety

Mechanism of Action

Target of Action

Similar compounds such as piperazine derivatives have been reported to exhibit antimicrobial activity . Therefore, it is plausible that 4-(Piperazin-1-yl)picolinonitrile may also interact with bacterial cells or enzymes as its primary targets.

Mode of Action

Piperazine derivatives have been reported to interact with dna gyrase, a type ii topoisomerase found in bacteria . This interaction can inhibit the enzyme’s activity, leading to the disruption of DNA replication and transcription, thereby exerting an antibacterial effect.

Biochemical Pathways

Based on the potential interaction with dna gyrase mentioned above, it can be inferred that 4-(piperazin-1-yl)picolinonitrile may affect the dna replication and transcription pathways in bacteria .

Pharmacokinetics

Similar compounds such as piperazine derivatives have been reported to exhibit good absorption and distribution profiles . The metabolism and excretion properties of 4-(Piperazin-1-yl)picolinonitrile would need further investigation.

Result of Action

Based on the potential interaction with dna gyrase, it can be inferred that 4-(piperazin-1-yl)picolinonitrile may lead to the disruption of dna replication and transcription in bacteria, thereby exerting an antibacterial effect .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-yl)pyridine-2-carbonitrile typically involves the reaction of picolinonitrile with piperazine. One common method includes the nucleophilic substitution reaction where picolinonitrile is reacted with piperazine under controlled conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and may require a catalyst or base to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted piperazinyl picolinonitriles .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry for its potential as a lead compound in drug development. Its structural features allow it to interact with various biological targets, making it suitable for exploring therapeutic applications:

  • Antimicrobial Activity : Research indicates that 4-(Piperazin-1-yl)pyridine-2-carbonitrile exhibits antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli. Its Minimum Inhibitory Concentration (MIC) values are reported as follows:
Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Mycobacterium tuberculosis5 µM
Staphylococcus aureus10 µM
Escherichia coli15 µM
  • Anticancer Properties : The compound has shown cytotoxic effects in various cancer cell lines, suggesting its potential as an anticancer agent. Studies have explored its mechanism of action, which may involve the inhibition of specific cellular pathways.

Biological Studies

This compound is used as a probe in biological assays to study enzyme inhibition and receptor binding. It serves as a valuable tool in the investigation of:

  • Enzyme Inhibition : The compound's ability to inhibit enzymes involved in microbial metabolism makes it a candidate for developing new antimicrobial agents.
  • Receptor Binding : Its structural characteristics enable it to interact with neurotransmitter receptors, indicating potential applications in treating neurological disorders.

Chemical Biology

In chemical biology, this compound is utilized to investigate cellular pathways and molecular interactions. Its unique structure allows researchers to explore how modifications can affect biological activity.

Industrial Applications

In industry, this compound is employed in the production of specialty chemicals and materials with unique properties. Its role as an intermediate in synthesizing various organic compounds is crucial for developing new materials and agrochemicals.

Case Studies

Several case studies highlight the compound's versatility:

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antimicrobial activity against resistant bacterial strains, paving the way for new antibiotic development.
  • Cytotoxicity Assessment : Research conducted at a leading cancer research institute showed that this compound selectively induced apoptosis in cancer cells while sparing normal cells, suggesting its potential for targeted cancer therapies.
  • Neuropharmacology Research : Investigations into the binding affinity of this compound to various neurotransmitter receptors revealed promising results for developing treatments for conditions such as anxiety and depression.

Comparison with Similar Compounds

4-(Piperazin-1-yl)pyridine-2-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for diverse applications.

Biological Activity

4-(Piperazin-1-yl)pyridine-2-carbonitrile is a chemical compound characterized by a piperazine ring attached to a pyridine structure with a cyano group. This unique arrangement contributes to its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, focusing on antimicrobial properties, interaction with biological targets, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C11_{11}H12_{12}N4_{4}. The structural features include:

  • Pyridine ring : A six-membered aromatic ring with one nitrogen atom.
  • Piperazine moiety : A saturated six-membered ring containing two nitrogen atoms.
  • Cyano group : A carbon-nitrogen triple bond that enhances the compound's reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For instance, derivatives of this compound have demonstrated promising growth inhibition against ciprofloxacin-resistant Pseudomonas aeruginosa .

Compound Activity Target Organism
This compoundAntimicrobialPseudomonas aeruginosa
7-[4-(4-bromophenyl)piperazin-1-yl] derivativesAntimicrobialCiprofloxacin-resistant strains

The mechanism of action involves the interaction of this compound with specific bacterial enzymes, inhibiting their function. This interaction can lead to the disruption of essential cellular processes in bacteria, thereby exerting its antimicrobial effects. Further studies are required to elucidate the precise binding mechanisms and affinities for these biological targets.

Case Studies

A notable study focused on synthesizing and evaluating a series of piperazine derivatives, including this compound, for their serotonin (5-HT) reuptake inhibitory activity. The results indicated that certain derivatives exhibited potent inhibition of serotonin reuptake, suggesting potential applications in treating depression . The most promising derivative demonstrated stability in human liver microsomes and favorable pharmacokinetic properties.

Comparative Analysis with Similar Compounds

Several structurally similar compounds were analyzed to understand how variations in structure affect biological activity:

Compound Name Structure Features Unique Aspects
1-(Piperazin-1-yl)pyridine-3-carbonitrilePiperazine at position 1, cyano at position 3Different position of cyano affects biological activity
4-(Piperidin-1-yl)pyridine-2-carbonitrilePiperidine instead of piperazineMay exhibit different pharmacological properties
4-(Morpholin-1-yl)pyridine-2-carbonitrileMorpholine ring instead of piperazinePotentially different solubility and bioavailability

This comparative analysis highlights how structural modifications can influence the biological activity and therapeutic potential of similar compounds.

Properties

IUPAC Name

4-piperazin-1-ylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-8-9-7-10(1-2-13-9)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWUDIPXIBTLLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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